![molecular formula C15H19NO B3278419 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 6772-63-0](/img/structure/B3278419.png)
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one, also known as CHDOI, is a chemical compound that belongs to the class of isoquinolines. It is a synthetic compound that has been widely used in scientific research due to its unique properties. In
Mechanism of Action
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one acts as a partial agonist of the 5-HT2A receptor, which is a G protein-coupled receptor. Upon binding to the receptor, this compound induces a conformational change that activates the G protein signaling pathway. This results in the activation of downstream signaling cascades, such as the phospholipase C and protein kinase C pathways. The activation of these pathways leads to the modulation of neurotransmitter release, gene expression, and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to induce a wide range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to enhance the activity of the prefrontal cortex, which is involved in executive functions, such as working memory and decision-making. This compound has also been shown to modulate the activity of the amygdala, which is involved in the regulation of emotional processing. Additionally, this compound has been shown to induce changes in the visual and auditory perception, such as alterations in color perception and sound localization.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of 5-HT2A receptor activation without interference from other receptors. Additionally, this compound has been shown to have a long half-life, which allows for prolonged effects on the receptor. However, one limitation of using this compound is its potential to induce hallucinations and other adverse effects, which may confound the interpretation of results.
Future Directions
There are several future directions for the research on 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one. One direction is to investigate the potential therapeutic effects of 5-HT2A receptor agonists in the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to study the effects of this compound on other neurotransmitter systems, such as the dopamine and glutamate systems. Additionally, future research could focus on the development of novel compounds that have improved selectivity and reduced adverse effects compared to this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent and selective agonist of the 5-HT2A receptor, which is involved in various physiological and pathological processes. This compound has been used to study the role of 5-HT2A receptor in the regulation of mood, cognition, and perception. It has also been used to investigate the potential therapeutic effects of 5-HT2A receptor agonists in the treatment of psychiatric disorders. Despite its potential adverse effects, this compound remains a valuable tool for studying the neurobiological mechanisms underlying behavior and cognition.
Scientific Research Applications
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one has been extensively used in scientific research, particularly in the field of neuroscience. It is a potent and selective agonist of the serotonin receptor 5-HT2A, which is involved in various physiological and pathological processes. This compound has been used to study the role of 5-HT2A receptor in the regulation of mood, cognition, and perception. It has also been used to investigate the potential therapeutic effects of 5-HT2A receptor agonists in the treatment of psychiatric disorders, such as depression and anxiety.
properties
IUPAC Name |
2-cyclohexyl-3,4-dihydroisoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-14-9-5-4-6-12(14)10-11-16(15)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHKXASYFPIMST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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